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molecular formula C14H12N2O3 B8752699 N-(p-Methoxybenzylidene)-p-nitroaniline CAS No. 15450-66-5

N-(p-Methoxybenzylidene)-p-nitroaniline

Cat. No. B8752699
M. Wt: 256.26 g/mol
InChI Key: YZJSVLVRDFIMHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07786103B2

Procedure details

To 50 g (370 mmol) of anisaldehyd in 160 ml of isopropanol 51 g (370 mmol) of para-nitroanilin are added. After 2 h at 80° C. the product precipitates. The reaction mixture cooled to room temperature and filtered. The residue is washed with isopropanol. After drying 62.9 g of product 2 is obtained (yield of 66%) in form of yellow crystals: C14H13N2O3 (257.27).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
C14H13N2O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.C(O)(C)C.[N+:15]([C:18]1[CH:24]=[CH:23][C:21]([NH2:22])=[CH:20][CH:19]=1)([O-:17])=[O:16]>>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([CH:1]=[N:22][C:21]2[CH:23]=[CH:24][C:18]([N+:15]([O-:17])=[O:16])=[CH:19][CH:20]=2)=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)=O
Name
Quantity
160 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N)C=C1
Step Two
Name
C14H13N2O3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 2 h at 80° C. the product precipitates
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The residue is washed with isopropanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying 62.9 g of product 2
CUSTOM
Type
CUSTOM
Details
is obtained (yield of 66%) in form of yellow crystals

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=NC2=CC=C(C=C2)[N+](=O)[O-])C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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